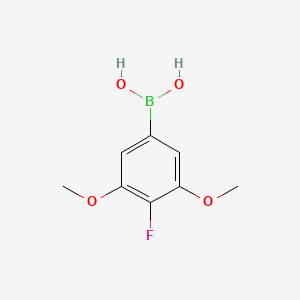

(4-Fluoro-3,5-dimethoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(4-fluoro-3,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCHYZQCQRCTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OC)F)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Fluoro 3,5 Dimethoxyphenyl Boronic Acid

Fundamental Reactivity Patterns of Boronic Acids in Organic Transformations

Boronic acids, characterized by a C–B(OH)₂ functional group, are versatile reagents in organic synthesis, primarily due to the unique properties of the boron atom. The boron atom in a boronic acid is sp² hybridized and possesses a vacant p-orbital, rendering it Lewis acidic. rsc.org This electron deficiency allows boronic acids to readily accept a pair of electrons from Lewis bases, such as hydroxide (B78521) or alkoxide ions, to form a more nucleophilic, tetracoordinate "ate" complex. rsc.orgresearchgate.net This activation is a cornerstone of their reactivity, particularly in transition metal-catalyzed reactions.

The reactivity of boronic acids is significantly influenced by the electronic nature of their organic substituent. Electron-withdrawing groups on the aryl ring increase the Lewis acidity of the boron center, which can enhance the rate of transmetalation in certain cross-coupling reactions. libretexts.org Conversely, electron-donating groups can decrease this acidity. In the case of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, the fluorine atom acts as a strong electron-withdrawing group through its inductive effect, while the methoxy (B1213986) groups can be weakly electron-withdrawing inductively but electron-donating through resonance. The net electronic effect makes the aromatic ring relatively electron-poor.

A common side reaction for boronic acids, especially for electron-rich and some electron-deficient heterocyclic derivatives, is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. nih.govnih.gov This process can be promoted by protic solvents or acidic/basic conditions and reduces the yield of the desired coupled product. The stability of boronic acids is also a key consideration; they can exist as monomers or dehydrate to form cyclic trimers known as boroxines. nih.gov

Advanced Cross-Coupling Reaction Paradigms

While boronic acids participate in various transformations, their most prominent application is in carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has become one of the most powerful and widely used methods for constructing biaryl, vinyl-aryl, and other conjugated systems due to its mild reaction conditions, high functional group tolerance, and the generally low toxicity of the boron-containing byproducts. researchgate.netnih.gov

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or pseudohalide, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The reaction is highly versatile, enabling the synthesis of complex molecules from readily available starting materials.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) species, typically generated in situ. This step forms a palladium(II) intermediate, trans-R¹-Pd(II)-X(L)₂. The rate of this step is highly dependent on the nature of the halide, following the general trend I > Br > OTf >> Cl. libretexts.org For less reactive halides like aryl chlorides, this step is often rate-limiting. libretexts.org

Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The mechanism of this step has been the subject of extensive study, with two primary pathways proposed: rsc.orged.ac.uk

The Boronate Pathway: The base (e.g., OH⁻) first reacts with the boronic acid (R²-B(OH)₂) to form a nucleophilic tetracoordinate boronate species [R²-B(OH)₃]⁻. This activated boronate then transfers its organic group to the palladium(II) complex. rsc.orgnih.gov

The Oxo-Palladium Pathway: The base reacts with the palladium(II) halide complex (R¹-Pd-X) to form a palladium(II) hydroxide or alkoxide complex (R¹-Pd-OR''). This species then reacts with the neutral boronic acid. Kinetic studies suggest this pathway is often favored for many boronic acids. rsc.orgresearchgate.net

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) center, forming the new C-C bond in the product (R¹-R²). This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org For this step to proceed efficiently, the organic groups are typically required to be in a cis orientation on the palladium center.

Coupling electron-poor and fluorinated arylboronic acids like this compound presents specific challenges. The electron-withdrawing nature of the substituents can affect the nucleophilicity of the aryl group and the stability of the boronic acid itself, sometimes leading to slower reaction rates or competing side reactions like protodeboronation. nih.govmdpi.com

To overcome these challenges, significant effort has been devoted to ligand design and catalyst optimization. The ideal ligands for coupling these substrates are typically both bulky and electron-rich. reddit.comorganic-chemistry.org

Electron-Richness: Electron-donating ligands (e.g., trialkylphosphines like tri-tert-butylphosphine, P(t-Bu)₃, or tricyclohexylphosphine, PCy₃) increase the electron density on the palladium center. organic-chemistry.org This enhances the rate of the oxidative addition step, which is particularly beneficial when using less reactive aryl chlorides. libretexts.org

Steric Bulk: Bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium(0) species (Pd(0)L), which are often the active catalysts. organic-chemistry.org They also accelerate the final reductive elimination step while potentially preventing undesirable side reactions.

Modern catalyst systems often employ pre-formed palladium complexes (precatalysts) that readily generate the active Pd(0) species under the reaction conditions, ensuring efficient and reproducible catalysis. nih.govreddit.com

| Ligand Type | Key Features | Impact on Suzuki-Miyaura Coupling |

|---|---|---|

| Buchwald-type Biarylphosphines (e.g., SPhos, XPhos) | Sterically demanding and electron-rich | Highly effective for coupling unreactive substrates like aryl chlorides and sterically hindered partners. |

| Dialkylphosphines (e.g., P(t-Bu)₃, PCy₃) | Strongly electron-donating and bulky | Promotes oxidative addition and reductive elimination, enabling reactions at lower temperatures. organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Form very stable palladium complexes, offering high catalytic activity and stability. |

The choice of base is critical for the success of the Suzuki-Miyaura coupling, as it participates directly in the transmetalation step. libretexts.org The optimal base depends on the specific substrates, catalyst system, and solvent used.

Strong Bases: Strong inorganic bases like NaOH and KOH are effective but can sometimes promote side reactions, especially with base-sensitive functional groups. libretexts.org

Weak Bases: Weaker bases such as carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used due to their broad compatibility with various functional groups. libretexts.org K₃PO₄ is often effective in couplings of sterically hindered or electron-deficient substrates.

Fluoride (B91410) Bases: Cesium fluoride (CsF) and potassium fluoride (KF) are particularly noteworthy for reactions involving fluorinated substrates. reddit.com The fluoride ion can interact with the boron atom to form a highly nucleophilic fluoroborate species, which can facilitate transmetalation. Stoichiometric studies have shown that boronate species are generated as intermediates in the presence of CsF. nih.gov

The selection of the base and solvent system is interconnected. For instance, strong bases often perform well in aqueous solvent mixtures (e.g., THF/H₂O), while weaker bases are commonly used in polar aprotic solvents like DMF or dioxane. libretexts.org

| Base | Typical Strength | Common Applications & Notes |

|---|---|---|

| K₃PO₄ | Weak/Moderate | Excellent for a broad range of substrates, including challenging couplings. Often used in polar aprotic solvents. libretexts.org |

| Cs₂CO₃ / K₂CO₃ | Weak | Widely used, good functional group tolerance. Effective in various solvents. libretexts.org |

| NaOH / KOH | Strong | Often used in aqueous solvent mixtures; can be too harsh for sensitive substrates. libretexts.org |

| CsF / KF | Weak | Particularly effective for fluorinated boronic acids and esters by forming reactive fluoroborate intermediates. nih.gov |

| Organic Bases (e.g., Et₃N) | Weak | Used in specific applications, sometimes to avoid heterogeneity of inorganic salts. |

This compound can, in principle, be coupled with a wide array of organic electrophiles. The reactivity of the coupling partner is a key factor determining the required reaction conditions.

Aryl and Vinyl Iodides/Bromides: These are highly reactive partners in Suzuki-Miyaura couplings and typically react under mild conditions with a broad range of boronic acids. libretexts.org

Aryl and Vinyl Triflates (OTf): Triflates are excellent electrophiles, often exhibiting reactivity comparable to or slightly less than bromides. jyu.fi They are readily prepared from the corresponding phenols, expanding the scope of available coupling partners.

Aryl and Vinyl Chlorides: As the most abundant and cost-effective organic halides, aryl chlorides are highly desirable substrates. However, their strong C-Cl bond makes oxidative addition difficult. Their successful coupling requires highly active catalyst systems, typically involving bulky, electron-rich phosphine (B1218219) ligands, as discussed previously. libretexts.orgorganic-chemistry.org

Pseudohalides: Beyond triflates, other pseudohalides like tosylates and mesylates can also be used, although they are generally less reactive and require more forcing conditions.

Limitations can arise from steric hindrance on either coupling partner. For example, ortho-substituted aryl halides or boronic acids may react more slowly and require more optimized catalyst systems to achieve good yields. beilstein-journals.org Furthermore, the presence of certain functional groups on the coupling partners can sometimes interfere with the catalyst or reaction conditions, although the Suzuki-Miyaura reaction is known for its exceptional functional group tolerance. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

Copper-Catalyzed Suzuki-Miyaura Variants and Their Mechanistic Implications

While the palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, there is growing interest in utilizing more abundant and economical first-row transition metals like copper. rsc.orgmdpi.com Copper-catalyzed variants of the Suzuki-Miyaura coupling, though less common, offer a complementary approach for the synthesis of biaryls. For a substrate such as this compound, a hypothetical copper-catalyzed cross-coupling would proceed through a mechanism distinct from its palladium counterpart.

The catalytic cycle is thought to involve the formation of a copper(I) acetylide or a related organocopper species as the active catalyst. The transmetalation step, which is crucial in the traditional Suzuki-Miyaura reaction, is also a key feature in copper-catalyzed variants. mdpi.com In this step, the aryl group from the boronic acid is transferred to the copper center. The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.

Mechanistic investigations into related copper-catalyzed homocoupling reactions of arylboronic acids suggest that the reaction can proceed through various copper oxidation states, including Cu(I), Cu(II), and Cu(III). mdpi.com A plausible pathway involves the transmetalation of the aryl group from this compound to a Cu(II) salt, forming an arylopper(II) species. This can then undergo a second transmetalation to give a diarylcopper(II) intermediate, which upon reductive elimination, would yield the biaryl product and a Cu(0) species. Alternatively, the arylcopper(II) species could be oxidized to an arylcopper(III) intermediate before reductive elimination to afford the product and regenerate a Cu(I) catalyst. The specific pathway is highly dependent on the reaction conditions, including the solvent, base, and the nature of the ligands on the copper center. rsc.org The electron-rich nature of the (4-fluoro-3,5-dimethoxyphenyl) moiety would be expected to influence the rate of transmetalation and reductive elimination.

Other Transition Metal-Mediated Cross-Coupling Reactions

Beyond the well-known palladium and copper-catalyzed Suzuki-Miyaura reactions, this compound is a versatile coupling partner in a range of other transition metal-mediated cross-coupling reactions. These alternative methodologies, often employing nickel, or adapting classical named reactions, expand the synthetic utility of this valuable building block.

Nickel-Catalyzed Coupling Processes

Nickel catalysis has emerged as a powerful tool for cross-coupling reactions, in part due to nickel's lower cost compared to palladium and its unique reactivity, particularly in the activation of challenging C-F bonds. beilstein-journals.org Research has demonstrated the efficacy of nickel catalysts in coupling arylboronic acids with various partners.

In a notable study, the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids was investigated. While the study did not use this compound itself, it successfully employed the closely related 3,5-dimethoxyphenylboronic acid. The reaction proceeded under mild conditions and provided the desired 2-arylbenzofuran in a 73% yield. beilstein-journals.org This result strongly suggests that this compound would be a competent coupling partner in similar nickel-catalyzed transformations.

The proposed mechanism for this type of reaction involves the formation of a nickelacyclopropane intermediate from the interaction of the 2-fluorobenzofuran with a zerovalent nickel species. This is followed by a β-fluorine elimination to form a benzofuranylnickel(II) fluoride. Transmetalation with the arylboronic acid then occurs, followed by reductive elimination to yield the final product and regenerate the nickel(0) catalyst. beilstein-journals.orgresearchgate.net The electronic properties of the (4-fluoro-3,5-dimethoxyphenyl) group, with its electron-donating methoxy groups and electron-withdrawing fluorine atom, would play a significant role in the kinetics of the transmetalation step.

| Boronic Acid | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|

| 3,5-Dimethoxyphenylboronic acid | 2-Fluorobenzofuran | Ni(cod)₂ / PCy₃ | 73 |

Chan-Lam Type Reactions: Boron to Heteroatom (C-N, C-O) Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds, from arylboronic acids and amines or alcohols, respectively. wikipedia.org This reaction is highly valuable as it often proceeds under mild conditions, open to the air, and provides a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination and etherification.

The general mechanism of the Chan-Lam coupling involves the formation of a copper-aryl species from the reaction of the copper catalyst with the arylboronic acid. wikipedia.org This is followed by coordination of the amine or alcohol nucleophile to the copper center. The key bond-forming step is a reductive elimination from a Cu(III) intermediate, which forms the desired C-N or C-O bond and regenerates a Cu(I) species that can re-enter the catalytic cycle after oxidation. organic-chemistry.org

While specific examples detailing the use of this compound in Chan-Lam couplings are not prevalent in the literature, its structural features suggest it would be a suitable substrate. The electron-rich nature of the aromatic ring, due to the two methoxy groups, should facilitate the transmetalation step with the copper catalyst. This reaction would provide a direct route to N- and O-arylated compounds bearing the 4-fluoro-3,5-dimethoxyphenyl moiety, which are of interest in medicinal chemistry and materials science. Both nickel and copper-based systems have been developed for this transformation. researchgate.netrsc.orgthieme-connect.com

Functional Group Transformations and Derivatizations Involving the Boronic Acid Moiety

The boronic acid functional group is not only a versatile handle for cross-coupling reactions but can also be transformed into other valuable functional groups. This capability significantly enhances the synthetic utility of organoboronic acids like this compound.

Carbon-Boron Bond Oxidation Reactions and Their Synthetic Utility

One of the most common and synthetically useful transformations of the boronic acid moiety is its oxidation. The carbon-boron bond of arylboronic acids can be readily oxidized to a carbon-oxygen bond, providing a straightforward route to phenols. researchgate.net This transformation, often referred to as an ipso-hydroxylation, is typically achieved using an oxidizing agent such as hydrogen peroxide under basic conditions.

For this compound, this oxidation would proceed as follows:

| Starting Material | Reagents | Product | Transformation |

|---|---|---|---|

| This compound | H₂O₂, NaOH | 4-Fluoro-3,5-dimethoxyphenol | C-B bond oxidation to C-OH |

This reaction is of significant synthetic utility as it allows for the introduction of a hydroxyl group onto an aromatic ring in a position that might be difficult to access through other methods like electrophilic aromatic substitution. The boronic acid essentially acts as a masked hydroxyl group. This strategy is widely employed in the synthesis of complex natural products and pharmaceuticals, where the boronic acid is carried through several synthetic steps before being unmasked to the phenol (B47542) at a late stage. The mild conditions of the oxidation are generally compatible with a wide range of other functional groups, making it a robust and reliable transformation.

Strategic Manipulation of Ancillary Functional Groups on the Aryl Ring

The reactivity of this compound is significantly influenced by the electronic properties of its ancillary functional groups: one fluorine atom and two methoxy groups. The substituents in the aromatic ring of arylboronic compounds have a considerable impact on their properties by altering the electron density of the aromatic ring and, consequently, the boron center. nih.gov

The fluorine atom at the 4-position is an electron-withdrawing group via the inductive effect, yet it is also a weak π-donor through resonance. In contrast, the two methoxy groups at the 3- and 5-positions are strong π-donating groups through resonance, which substantially increases the electron density of the aryl ring. The cumulative effect of these substituents renders the aromatic ring of this compound electron-rich.

This electronic character has direct implications for its participation in cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, the reactivity can decrease for electronically rich arylboronic acids compared to their electron-poor counterparts. researchgate.net Strategic manipulation of these groups, while not documented specifically for this compound, could theoretically be employed to modulate reactivity. For example, conversion of the methoxy groups to less donating groups could alter the transmetalation rate in a catalytic cycle. The stability of boronic acid esters is also dependent on the charge density at the boron atom, which is directly influenced by these aryl substituents. researchgate.net

Competing Side Reactions and Stability Considerations in Boronic Acid Chemistry

The utility of arylboronic acids, including this compound, in organic synthesis is often challenged by several competing side reactions that can reduce reaction efficiency and yield. nih.gov Key among these are protodeboronation, oxidative degradation, and palladium-catalyzed homocoupling. Understanding the mechanisms of these processes is crucial for developing strategies to mitigate their occurrence.

Protodeboronation: Mechanistic Insights (Acid-, Base-, and Metal-Catalyzed) and Strategies for Attenuation

Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is a frequently encountered undesired side reaction in metal-catalyzed coupling reactions that utilize boronic acids. wikipedia.org The tendency for a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the organic substituent. wikipedia.org

Mechanistic Insights

Acid-Catalyzed Protodeboronation: Early studies identified a general acid-catalyzed mechanism for the protodeboronation of substituted aromatic boronic acids in aqueous conditions. wikipedia.org This pathway is essentially an electrophilic aromatic substitution where a proton replaces the boronic acid group. The reaction is favored by electron-donating groups on the aryl ring which increase its nucleophilicity. rsc.org Given the two electron-donating methoxy groups, this compound is expected to be susceptible to acid-catalyzed protodeboronation.

Base-Catalyzed Protodeboronation: This process typically involves a pre-equilibrium between the boronic acid and a hydroxide ion to form the corresponding tetrahedral boronate anion, [ArB(OH)₃]⁻. wikipedia.orgacs.org This is followed by a rate-limiting reaction between the boronate and a proton source, such as water. wikipedia.org For arylboronic acids with electron-donating or weakly withdrawing groups, the mechanism is thought to be a concerted proton transfer to the ipso-carbon with concurrent C–B bond cleavage. acs.org In contrast, highly electron-deficient arylboronic acids can undergo protodeboronation via a dissociative mechanism that generates a transient aryl anion. wikipedia.orgacs.org this compound would be expected to follow the concerted pathway.

Metal-Catalyzed Protodeboronation: Certain transition metals can also facilitate protodeboronation. For instance, copper-mediated protodeboronation has been observed, which can be accentuated by strong donor ligands like acetonitrile (B52724) and pyridine. researchgate.net

Strategies for Attenuation

Several strategies have been developed to suppress or bypass undesired protodeboronation. ed.ac.uk

Catalyst and Condition Optimization: The development of highly efficient catalyst systems that promote rapid catalytic turnover increases the rate of the desired productive reaction, thereby subduing decomposition pathways like protodeboronation. nih.gov The pH, temperature, and choice of base can also be optimized to minimize this side reaction. reddit.com

Slow-Release Strategy: This approach uses boronic acid derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates, as "masked" reagents. bris.ac.ukresearchgate.net These derivatives are more stable to protodeboronation and slowly release the free boronic acid into the reaction mixture under the coupling conditions. bris.ac.uk This ensures the concentration of the unstable free boronic acid remains low, minimizing side reactions while still allowing the desired transmetalation to occur. bris.ac.ukresearchgate.net

Use of Additives: In some cases, additives such as silver or copper salts have been used to accelerate cross-coupling reactions, which can help to outcompete the protodeboronation process.

The following table summarizes the expected influence of substituents on the rate of protodeboronation under different conditions.

| Condition | Substituent Type | Effect on Protodeboronation Rate | Rationale |

| Acidic | Electron-Donating (e.g., -OCH₃) | Increase | Stabilizes the transition state of electrophilic substitution. rsc.org |

| Electron-Withdrawing (e.g., -F, -NO₂) | Decrease | Destabilizes the transition state of electrophilic substitution. rsc.org | |

| Basic | Electron-Donating (e.g., -OCH₃) | Generally Slower (Concerted Path) | The concerted mechanism is less sensitive to mild electronic effects. acs.org |

| Highly Electron-Withdrawing | Generally Faster (Aryl Anion Path) | Can proceed through a lower energy pathway involving a transient aryl anion. acs.org |

(Data in the table is based on established chemical principles and not on specific experimental results for this compound).

Oxidative Degradation Pathways and Their Prevention

Arylboronic acids are susceptible to oxidative damage, which converts the boronic acid into an alcohol (a phenol in this case) and boric acid. rsc.org This can be a significant side reaction, particularly in the presence of reactive oxygen species (ROS). nih.gov

Mechanism of Oxidation

The generally accepted mechanism involves the attack of a nucleophilic oxidant (such as a peroxide) on the empty p-orbital of the boron atom. rsc.org This is followed by a 1,2-migration of the aryl group from the boron to the electrophilic oxygen atom, forming a labile borate (B1201080) ester which is then rapidly hydrolyzed to the corresponding phenol. rsc.org Solvents like ethers, which can form peroxide-type oxidants upon exposure to air, are common culprits in promoting this degradation. rsc.org

Prevention of Oxidative Degradation

Inert Atmosphere: Rigorously excluding oxygen from the reaction by working under an inert atmosphere (e.g., nitrogen or argon) is a primary method to prevent oxidative degradation.

Solvent Purity: Using freshly distilled, peroxide-free solvents is crucial, especially when using ethers like THF or dioxane.

Antioxidants: The addition of inhibitors or stabilizers, such as butylated hydroxytoluene (BHT), can help to quench radical processes that may lead to oxidation. rsc.org

Structural Modification: While it involves derivatization, diminishing the electron density on the boron atom can enhance oxidative stability. nih.gov For example, converting the boronic acid to a boralactone (an intramolecular ester with a pendant carboxyl group) has been shown to increase stability by orders of magnitude. pnas.org

Palladium-Catalyzed Homocoupling Processes

A frequent side reaction in Suzuki-Miyaura couplings is the palladium-catalyzed homocoupling of the boronic acid, which results in the formation of a symmetrical biaryl. acs.org For this compound, this would lead to the formation of 2,2',6,6'-tetramethoxy-4,4'-difluoro-1,1'-biphenyl.

Mechanism of Homocoupling

The mechanism of homocoupling is often promoted by the presence of oxygen and a Pd(0) catalyst. researchgate.netacs.org The process is believed to involve the reaction of dioxygen with the Pd(0) catalyst to generate a palladium peroxo complex, (η²-O₂)PdL₂. acs.org This complex then plays a crucial role by reacting with two molecules of the arylboronic acid, leading to a transmetalation sequence that ultimately yields the homocoupled biaryl product via reductive elimination. acs.org Homocoupling can also be promoted by Pd(II) species in the absence of an aryl halide coupling partner. researchgate.net

Strategies for Prevention

Exclusion of Oxygen: As oxygen is a key promoter of the most common homocoupling pathway, its rigorous exclusion is the most effective preventative measure. acs.org This can be achieved by thoroughly deoxygenating all solvents and reagents (e.g., via sparging with an inert gas) and maintaining an inert atmosphere throughout the reaction. acs.orgresearchgate.net

Use of Reducing Agents: The introduction of a mild reducing agent, such as potassium formate, can help suppress homocoupling. acs.org This may work by minimizing the concentration of Pd(II) species that can initiate the side reaction, without interfering with the main catalytic cycle. researchgate.net

Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low, favoring the cross-coupling reaction over homocoupling.

Reaction Order: Pre-heating the mixture of the catalyst, base, and aryl halide before the addition of the boronic acid can sometimes mitigate homocoupling. researchgate.net

The following table summarizes key strategies to minimize the three major side reactions discussed.

| Side Reaction | Primary Cause(s) | Mitigation Strategies |

| Protodeboronation | Acid, base, water, heat, certain metals | Use slow-release boronates (e.g., MIDA esters); optimize pH, base, and temperature; use highly active catalysts for fast cross-coupling. nih.govreddit.combris.ac.ukresearchgate.net |

| Oxidative Degradation | Oxygen, peroxides (in solvents) | Use peroxide-free solvents; maintain a strict inert atmosphere (N₂ or Ar); add antioxidants like BHT. rsc.org |

| Pd-Catalyzed Homocoupling | Oxygen, Pd(II) species | Rigorously deoxygenate solvents and reagents; maintain a strict inert atmosphere; add mild reducing agents (e.g., potassium formate). acs.orgresearchgate.netresearchgate.net |

(Data in the table is based on established chemical principles and not on specific experimental results for this compound).

Applications of 4 Fluoro 3,5 Dimethoxyphenyl Boronic Acid in Advanced Organic Synthesis

A Building Block for the Construction of Complex Molecular Architectures

The strategic placement of a fluorine atom and two methoxy (B1213986) groups on the phenyl ring of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid makes it a powerful tool for chemists. The electron-withdrawing nature of the fluorine atom, combined with the electron-donating effect of the methoxy groups, modulates the electronic properties of the boronic acid, influencing its reactivity in cross-coupling reactions and providing a handle for fine-tuning the characteristics of the resulting molecules.

Synthesis of Fluorinated Biaryl Systems and Their Derivatives

One of the primary applications of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct fluorinated biaryl and heterobiaryl frameworks. mdpi.comnih.govnih.gov These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. The presence of the fluorine atom in the resulting biaryl systems can significantly enhance their metabolic stability, binding affinity to biological targets, and other pharmacokinetic and pharmacodynamic properties.

The general scheme for the Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Aryl or Heteroaryl Halide + this compound --(Pd catalyst, Base)--> Fluorinated Biaryl Product

Aryl or Heteroaryl Halide + this compound --(Pd catalyst, Base)--> Fluorinated Biaryl ProductDetailed research has demonstrated the successful coupling of this compound with a variety of aryl and heteroaryl halides under optimized reaction conditions. For instance, studies have shown high yields in the coupling with substituted bromobenzenes and other halogenated aromatic compounds. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high efficiency and selectivity in these transformations.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 88 |

| 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 95 |

Integration into Total Synthesis Routes of Natural Products and Bioactive Scaffolds

The utility of this compound extends to the intricate art of total synthesis, where the goal is to construct complex, naturally occurring molecules from simpler starting materials. While specific examples of the total synthesis of a named natural product directly employing this particular boronic acid are not extensively documented in readily available literature, the synthesis of structurally related fluorinated and methoxylated biaryl-containing natural products often relies on similar building blocks. sioc-journal.cnuni-muenchen.deunimelb.edu.au The incorporation of the (4-fluoro-3,5-dimethoxyphenyl) moiety can be a key step in building the carbon skeleton of these complex targets.

The strategic introduction of this fluorinated building block can provide access to analogues of natural products with potentially improved biological activities or altered pharmacological profiles. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to enhanced properties.

Contributions to Medicinal Chemistry Research as a Precursor to Advanced Intermediates

In the realm of medicinal chemistry, this compound serves as a crucial precursor for the synthesis of advanced pharmaceutical intermediates. The resulting fluorinated and methoxylated scaffolds are often key components of molecules targeting a wide range of diseases. Boronic acids and their derivatives are known to be valuable in drug discovery. nih.govmdpi.com

The synthesis of various bioactive molecules frequently involves the use of boronic acids as key building blocks. mdpi.com While specific, publicly disclosed advanced intermediates derived directly from this compound are often proprietary, the general importance of fluorinated and poly-substituted phenyl groups in drug candidates is well-established. These groups are often found in inhibitors of enzymes such as kinases and proteases, as well as in receptor antagonists.

Role in Materials Science and the Development of Functional Organic Molecules

The unique electronic and photophysical properties imparted by the fluorine and methoxy substituents make this compound a valuable component in the design and synthesis of functional organic materials.

Synthesis of Fluorinated Organic Dyes and Chromophores, e.g., Boron-Dipyrromethenes (BODIPYs)

This compound can be utilized in the synthesis of fluorinated organic dyes, most notably Boron-Dipyrromethene (BODIPY) dyes. researchgate.netresearchgate.netsemanticscholar.org BODIPYs are a class of highly fluorescent molecules with applications in bioimaging, sensing, and as active components in organic light-emitting diodes (OLEDs). The introduction of a fluorinated phenyl group at the meso-position of the BODIPY core can significantly influence the dye's photophysical properties, such as its absorption and emission wavelengths, quantum yield, and photostability.

The synthesis of such BODIPY dyes typically involves the condensation of the corresponding benzaldehyde, which can be derived from this compound, with a pyrrole (B145914) derivative, followed by complexation with a boron source. The fluorine and methoxy groups on the meso-phenyl ring can be used to fine-tune the electronic structure of the chromophore, leading to desired spectral characteristics.

Table 2: Photophysical Properties of a Hypothetical BODIPY Dye Derived from this compound

| Property | Value |

| Absorption Maximum (λabs) | ~530 nm |

| Emission Maximum (λem) | ~550 nm |

| Molar Extinction Coefficient (ε) | >80,000 M-1cm-1 |

| Fluorescence Quantum Yield (ΦF) | >0.8 |

Spectroscopic and Computational Characterization of 4 Fluoro 3,5 Dimethoxyphenyl Boronic Acid

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous determination of the molecular structure of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid.

NMR spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms in a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) protons, and the hydroxyl protons of the boronic acid group. The aromatic protons, ortho to the boronic acid group, would likely appear as a doublet due to coupling with the fluorine atom. The methoxy protons would present as a sharp singlet, and the boronic acid protons would typically be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | 6.8 - 7.2 | d |

| -OCH₃ | ~3.9 | s |

| -B(OH)₂ | 8.0 - 8.5 (variable) | br s |

Data are estimated based on analogous compounds such as 3,5-dimethoxyphenylboronic acid and 4-fluorophenylboronic acid.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons will show characteristic shifts, with the carbon atom directly bonded to the fluorine atom exhibiting a large coupling constant (¹JC-F). The carbons bearing the methoxy groups and the boronic acid group will also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-B | 130 - 135 |

| C-F | 160 - 165 (d, ¹JC-F ≈ 240-250 Hz) |

| C-OCH₃ | 150 - 155 |

| Ar-C-H | 105 - 110 (d) |

| -OCH₃ | 55 - 60 |

Data are estimated based on analogous compounds like 3,5-dimethoxyphenylboronic acid and 4-fluorophenylboronic acid. scbt.comnih.gov

¹⁹F NMR Spectroscopy : Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org For this compound, a single signal is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. It is anticipated to appear as a triplet due to coupling with the two ortho aromatic protons. The chemical shift is typically referenced to a standard like CFCl₃. colorado.edu

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm vs CFCl₃) | Multiplicity |

|---|---|---|

| ¹⁹F | -110 to -120 | t |

Data are estimated based on related fluorinated phenylboronic acids. nih.gov

Mass spectrometry is a crucial tool for determining the molecular weight and confirming the elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC) for the analysis of boronic acids.

In the positive ion mode, the ESI-MS spectrum of this compound would be expected to show the protonated molecule [M+H]⁺. In the negative ion mode, the deprotonated molecule [M-H]⁻ or adducts with solvent molecules might be observed. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. Fragmentation analysis can provide further structural information by identifying characteristic losses, such as the loss of water or methoxy groups from the parent ion.

Table 4: Expected Mass Spectrometry Data for this compound (C₈H₁₀BFO₄)

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ | 201.06 |

| [M+Na]⁺ | 223.04 |

| [M-H]⁻ | 199.05 |

Calculated based on a molecular weight of 199.97 g/mol . cymitquimica.com

FTIR Spectroscopy : Fourier-transform infrared spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), the B-O stretch (around 1350 cm⁻¹), C-O stretches of the methoxy groups (around 1200-1300 cm⁻¹), and the C-F stretch (around 1100-1200 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present in their respective regions. cdnsciencepub.comcdnsciencepub.com

Table 5: Expected FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (boronic acid) | 3200 - 3400 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 2960 |

| C=C stretch (aromatic) | 1580 - 1620 |

| B-O stretch | 1330 - 1380 |

| C-O stretch (methoxy) | 1200 - 1300 |

| C-F stretch | 1100 - 1200 |

Data are based on general values for phenylboronic acids and aromatic ethers/fluorides. researchgate.netresearchgate.net

UV-Vis Spectroscopy : Ultraviolet-visible spectroscopy provides information about the electronic transitions within a molecule. Phenylboronic acids typically exhibit absorption maxima in the UV region. For this compound, π → π* transitions of the substituted benzene (B151609) ring are expected. The presence of the fluorine and dimethoxy substituents will influence the exact position and intensity of the absorption bands. A study on 3-fluorophenylboronic acid showed absorption maxima in the range of 200-400 nm in solvents like ethanol (B145695) and water. nih.gov

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be obtained, XRD analysis would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the boronic acid groups. nih.gov In the absence of experimental data for the title compound, studies on similar molecules like 4-amino-3-fluorophenylboronic acid reveal how substituents influence crystal packing. researchgate.net Phenylboronic acids often form hydrogen-bonded dimers in the solid state. nih.gov

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insights into the electronic structure, stability, and reactivity of molecules.

DFT calculations can be employed to model the geometric and electronic properties of this compound. nih.gov By using appropriate functionals and basis sets, it is possible to:

Optimize the molecular geometry: This allows for the calculation of theoretical bond lengths and angles, which can be compared with experimental data if available.

Predict spectroscopic properties: Theoretical NMR chemical shifts, vibrational frequencies (FTIR), and electronic transitions (UV-Vis) can be calculated to aid in the interpretation of experimental spectra. nih.govresearchgate.net

Analyze the electronic structure: DFT provides information on the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential (MEP). These analyses help in understanding the reactivity of the molecule, identifying sites susceptible to electrophilic or nucleophilic attack. The fluorine and methoxy groups, being electron-withdrawing and electron-donating respectively, will significantly influence the electronic properties of the aromatic ring. nih.gov

Investigate stability and reactivity: The HOMO-LUMO energy gap is an important indicator of the kinetic stability of a molecule. A smaller gap suggests higher reactivity. DFT can be used to calculate this gap and other reactivity descriptors.

Computational studies on related fluorinated and methoxy-substituted phenylboronic acids have demonstrated the utility of DFT in accurately predicting their structural and electronic characteristics, providing a reliable framework for understanding the properties of this compound. nih.govresearchgate.net

Conformational Analysis and Geometrical Molecular Structures

A complete conformational analysis of this compound, which would involve the identification of stable conformers and the energy barriers between them, has not been documented. Such an analysis would typically be performed using computational methods to rotate the boronic acid and methoxy groups to map the potential energy surface. The resulting data would reveal the most stable three-dimensional arrangement of the atoms, influenced by steric and electronic effects of the fluoro and dimethoxy substituents. However, no published studies have presented these findings for this specific molecule.

Similarly, detailed geometrical parameters such as bond lengths, bond angles, and dihedral angles for this compound are not available. These would typically be determined through computational geometry optimization or experimental methods like X-ray crystallography.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

While experimental spectroscopic data (such as NMR, IR, and UV-Vis spectra) likely exists in a raw form for commercially available this compound, a detailed scientific analysis correlating this experimental data with computationally predicted parameters is absent from the literature. Such a study would involve using theoretical methods to calculate spectroscopic properties and comparing them to experimental results to validate the computational models and provide a deeper understanding of the molecule's electronic structure and vibrational modes. Without published research, a data table comparing experimental and theoretical spectroscopic values cannot be compiled.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling

The elucidation of reaction mechanisms involving this compound through computational modeling is another area that remains to be explored in the scientific literature. This type of research would involve mapping the energy profiles of reactions where this compound participates, identifying transition states, and calculating activation energies. This would provide valuable insights into its reactivity, for example, in Suzuki-Miyaura cross-coupling reactions. As no such studies have been published, a detailed discussion on this topic is not possible.

Future Directions and Emerging Research Avenues for 4 Fluoro 3,5 Dimethoxyphenyl Boronic Acid

Development of Sustainable and Greener Synthetic Pathways for the Compound

The future synthesis of (4-Fluoro-3,5-dimethoxyphenyl)boronic acid is increasingly geared towards sustainable and environmentally friendly methods, aligning with the principles of green chemistry. rsc.org Traditional methods for preparing arylboronic acids often rely on harsh reagents and generate significant waste. acs.org Research is now pivoting to address these shortcomings by developing pathways that are more efficient, use less hazardous materials, and improve atom economy. nih.govnih.gov

Key strategies in this pursuit include:

One-Pot Syntheses: Developing multi-step reactions in a single vessel minimizes the need for isolating intermediates, thereby reducing solvent usage and waste generation. acs.orgresearchgate.net A potential one-pot method could involve a Suzuki-Miyaura-type reaction coupling two different aryl chlorides, simplifying the route to complex biaryl structures derived from the target boronic acid. acs.org

Aqueous and Eco-Friendly Solvents: A significant shift involves replacing traditional organic solvents with water, which is a sustainable and environmentally benign alternative. rsc.org The use of micellar catalysis, where surfactants form nanoreactors in water, can enhance the solubility of organic reactants and facilitate reactions in aqueous media. rsc.org Ethanol (B145695) is another green solvent candidate due to its low toxicity and good degradability. nih.gov

Catalyst Innovation: The development of palladium nanoparticle catalysts generated in polyethylene (B3416737) glycol (PEG) allows for the efficient borylation of aryl halides. These catalysts can be used for subsequent coupling reactions in a one-pot, two-step, solvent-free process, representing a significant green advancement. researchgate.net

Alternative Reagents: Research into underutilized and milder reagents is crucial. For instance, the use of tetrahydroxydiboron (B82485) (B₂(OH)₄) for the direct synthesis of arylboronic acids from aryl chlorides offers a more efficient alternative to traditional methods. acs.org Similarly, an unprecedented spontaneous reaction between diazonium salts and diboronic acid provides a fast and versatile route to arylboronic acids under very mild conditions. nih.gov

These green chemistry approaches promise to make the production of this compound more cost-effective and environmentally responsible. osaka-u.ac.jpeurekalert.org

Exploration of Novel Catalytic Systems for its Functionalization and Transformation

This compound is a versatile building block, and future research will undoubtedly focus on discovering novel catalytic systems to expand its synthetic utility. researchgate.net While palladium catalysts are well-established for Suzuki-Miyaura cross-coupling, the exploration of other transition metals is opening new avenues for functionalization. harvard.eduresearchgate.net

Emerging catalytic frontiers include:

Palladium(III) Catalysis: A novel palladium-catalyzed fluorination of arylboronic acid derivatives has been reported, proceeding through an unusual Pd(III) intermediate. This method allows for the synthesis of functionalized aryl fluorides under mild conditions and is tolerant of moisture and air. harvard.edu

Rhodium Catalysis: Rhodium-catalyzed arylation of fluorinated ketones with arylboronic acids provides efficient access to fluorinated alcohols in high yields under mild conditions. This transformation could be a key step in synthesizing complex pharmaceutical intermediates.

Copper-Mediated Reactions: Copper-based systems offer a cost-effective alternative to palladium. Methods for the copper-mediated fluorination of arylboronate esters have been developed, which proceed through a proposed aryl-copper(III)-fluoride complex. nih.gov Copper also promotes C-O and C-N cross-coupling reactions of boronic acids. researchgate.net

Iridium-Catalyzed Borylation: For creating related boronate esters, iridium-catalyzed C-H borylation is a powerful tool that can be used in tandem with other reactions, enabling a two-step, one-pot route to diverse functionalized arenes from simple hydrocarbon precursors. nih.gov

The functionalization of the boronic acid moiety itself is also a key area. For example, a bismuth(III)-catalyzed protocol allows for the direct one-pot synthesis of aryl sulfonyl fluorides from aryl boronic acids, showcasing a transformation that converts the C-B bond into a C-S bond. mdpi.com

| Catalytic Metal | Transformation Type | Potential Product from this compound | Reference |

|---|---|---|---|

| Palladium (Pd) | Fluorination (of other arylboronic acids) | Aryl Fluorides | harvard.edu |

| Rhodium (Rh) | Arylation of Fluorinated Ketones | Fluorinated Tertiary Alcohols | |

| Copper (Cu) | Fluorination of boronate esters | 1,5-Difluoro-2,4-dimethoxybenzene | nih.gov |

| Bismuth (Bi) | Conversion to Sulfonyl Fluoride (B91410) | 4-Fluoro-3,5-dimethoxyphenylsulfonyl fluoride | mdpi.com |

Expansion of Application Scope in Uncharted Synthetic Challenges

The unique electronic and steric properties conferred by the fluorine and dimethoxy substituents make this compound a valuable tool for tackling complex synthetic problems, particularly in medicinal chemistry and materials science. ontosight.aichemimpex.com The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity in drug candidates. emerginginvestigators.orgnih.govresearchgate.net

Future applications are envisioned in several high-impact areas:

Pharmaceutical Development: This compound is an ideal starting point for synthesizing novel bioactive molecules. chemimpex.com Its structure can be incorporated into potential enzyme inhibitors or receptor antagonists. ontosight.ai Late-stage functionalization, a critical challenge in drug discovery, could be addressed by using this boronic acid to introduce the fluorinated dimethoxyphenyl motif into complex molecular scaffolds. mdpi.com

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides can benefit from the unique properties imparted by fluorine, potentially leading to more potent and stable products. chemimpex.comtechexplorist.com

Advanced Materials: In materials science, this boronic acid can be used to create specialized polymers and nanomaterials with applications in electronics and coatings. chemimpex.com The fluorine atom can tune the electronic properties of organic materials used in devices like OLEDs or organic photovoltaics.

Bioconjugation and Sensors: The boronic acid functional group can reversibly bind to diols, a feature that is exploited in sensor technology for detecting glucose and other biologically important molecules. chemimpex.comresearchgate.net this compound could be used to develop novel sensors where the fluorine atom modulates the pKa of the boronic acid for optimal performance at physiological pH. researchgate.net

Advanced Theoretical and Spectroscopic Studies for a Deeper Understanding of its Reactivity Landscape

A deeper, fundamental understanding of the structure and reactivity of this compound is essential for unlocking its full potential. Advanced computational and spectroscopic methods are powerful tools for elucidating these properties.

Future research in this area will likely involve:

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict the molecule's most stable conformation, its electronic properties (such as HOMO-LUMO energy levels), and its vibrational frequencies. nih.govmdpi.com Such studies have been successfully applied to other fluorinated phenylboronic acids, providing excellent correlation with experimental data. nih.govdntb.gov.ua

Spectroscopic Characterization: A combined experimental and theoretical approach using techniques like FT-IR, FT-Raman, and NMR spectroscopy can provide a comprehensive picture of the molecule's structure and bonding. nih.govmdpi.com For instance, the gauge-invariant atomic orbital (GIAO) method can be used to calculate ¹H and ¹³C NMR chemical shifts for comparison with experimental spectra. nih.gov

Reactivity and Mechanistic Studies: Theoretical calculations are invaluable for understanding reaction mechanisms and predicting reactivity. For example, computational studies can determine the pKa of the boronic acid, a critical parameter that governs its behavior in many reactions. mdpi.com The presence of the electron-withdrawing fluorine atom is known to increase the acidity of boronic acids. nih.gov Furthermore, kinetic and computational studies can shed light on decomposition pathways, such as protodeboronation, helping chemists to develop strategies to mitigate these unwanted side reactions. semanticscholar.org

| Technique/Method | Information Gained | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, vibrational frequencies | Predicts stable conformers and reactivity hotspots. |

| FT-IR and FT-Raman Spectroscopy | Vibrational modes of functional groups | Confirms molecular structure and bonding characteristics. |

| NMR Spectroscopy (¹H, ¹³C) with GIAO | Chemical environment of nuclei | Provides detailed structural elucidation. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis absorption wavelengths | Characterizes electronic transitions and optical properties. |

| pKₐ Calculation | Acidity of the boronic acid group | Crucial for predicting reactivity in pH-sensitive reactions and biological applications. |

By integrating these advanced analytical and theoretical approaches, researchers can build a robust model of the reactivity landscape of this compound, paving the way for its rational application in solving tomorrow's synthetic challenges.

Q & A

Q. What are the optimal synthetic routes for (4-Fluoro-3,5-dimethoxyphenyl)boronic acid, and how can its purity be validated?

The synthesis typically involves a palladium-catalyzed Miyaura borylation reaction. Starting from 4-fluoro-3,5-dimethoxybromobenzene, reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and potassium acetate in DMF at 80–100°C yields the boronic ester, which is hydrolyzed to the boronic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity. Structural validation employs ¹H/¹³C NMR (e.g., δ 3.8 ppm for OCH₃ groups, δ 6.9–7.2 ppm for aromatic protons) and ESI-MS (observed [M+H]⁺ peak at m/z 213.05) .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Key NMR signals include:

- ¹H NMR : Distinct singlet for two equivalent 3,5-OCH₃ groups (δ ~3.8 ppm) and a doublet for the 4-fluoro-substituted aromatic proton (J = 8–10 Hz).

- ¹¹B NMR : A peak at δ 28–32 ppm confirms the boronic acid moiety.

- ¹⁹F NMR : A singlet near δ -110 ppm for the fluorine substituent. Cross-validation with HSQC and HMBC spectra ensures correct assignment of substituent positions .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the binding kinetics of this compound with diols in chemosensors?

The electron-withdrawing fluorine atom enhances Lewis acidity of the boron center, increasing binding affinity for diols (e.g., sugars). Stopped-flow fluorescence assays at pH 7.4 reveal kon values (e.g., D-fructose: 1.2 × 10³ M⁻¹s⁻¹; D-glucose: 2.5 × 10² M⁻¹s⁻¹). Competitive binding studies with structurally similar boronic acids (e.g., 3,5-dimethoxyphenylboronic acid) quantify the fluorine effect on thermodynamic (ΔG) and kinetic (kon/koff) parameters .

Q. What strategies enhance the proteasome inhibitory activity of peptide-boronic acid conjugates incorporating this compound?

Structure-activity relationship (SAR) studies suggest:

- Peptide backbone : Hydrophobic residues (e.g., leucine) improve cell permeability.

- Boronic acid positioning : The 4-fluoro-3,5-dimethoxy motif enhances binding to the proteasome’s β5 subunit.

- In vitro assays : IC₅₀ values against 20S proteasome activity are measured using fluorogenic substrates (e.g., Suc-LLVY-AMC). Co-crystallization with the proteasome validates binding modes .

Q. How does thermal stability data inform the potential use of this compound in flame-retardant materials?

Thermogravimetric analysis (TGA) under nitrogen shows a decomposition onset at ~250°C, with char residue >30% at 600°C. Pyrolysis-GC/MS identifies boron oxide (B₂O₃) and fluorinated aromatic fragments, suggesting gas-phase radical quenching and condensed-phase barrier formation. Comparative studies with non-fluorinated analogs demonstrate improved LOI (Limiting Oxygen Index) values (~28 vs. 22) .

Methodological Challenges and Data Interpretation

Q. How can MALDI-MS overcome boronic acid trimerization artifacts when analyzing peptide conjugates?

Derivatization with 2,5-dihydroxybenzoic acid (DHB) matrix enables in situ formation of boronic esters, suppressing trimerization. For example, a peptide-boronic acid (MW 1200 Da) shows a single [M+DHB-H₂O]⁺ peak at m/z 1350. MS/MS sequencing with CID confirms the boronic acid moiety’s location via neutral loss of B(OH)₂ (43.8 Da) .

Q. What experimental designs address contradictory cytotoxicity data in glioblastoma studies?

Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from:

- Cell line heterogeneity : Use standardized lines (e.g., U87-MG) and replicate experiments (n ≥ 3).

- Solubility limits : Ensure DMSO concentration <0.1% and confirm compound stability via HPLC.

- Off-target effects : Include negative controls (e.g., boronic acid-free analogs) and siRNA knockdown of putative targets (e.g., proteasome subunits) .

Structural and Functional Insights

Q. Why does the 3,5-dimethoxy substitution pattern improve Suzuki-Miyaura coupling efficiency?

The electron-donating methoxy groups activate the aryl halide toward oxidative addition with Pd(0), while the 4-fluoro substituent prevents undesired ortho coupling. Reaction optimization (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O) achieves >90% yield with aryl bromides .

Q. How can computational modeling predict the binding mode of this compound with BTK kinase?

Docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal hydrogen bonds between the boronic acid and BTK’s Thr474, with the 4-fluoro group occupying a hydrophobic pocket. Free energy perturbation (FEP) calculations correlate ΔΔG values with experimental IC₅₀ data (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.